[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE
Description
Properties
IUPAC Name |
[2-(2,4-dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO8/c1-24-13-6-7-14(15(10-13)25-2)21-18(22)11-29-20(23)12-8-16(26-3)19(28-5)17(9-12)27-4/h6-10H,11H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHPFTMQKGWTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves a multi-step process. One common method includes the reaction of 2,4-dimethoxyaniline with methyl 3,4,5-trimethoxybenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of automated reactors and continuous flow systems can enhance the yield and purity of the product. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid, while reduction of the carbamoyl group can produce 2,4-dimethoxyaniline.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures often exhibit significant biological activities:
- Antioxidant Properties : Methoxy-substituted benzoates have been shown to scavenge free radicals, which may contribute to their therapeutic effects against oxidative stress.
- Anticancer Activity : Certain derivatives have demonstrated potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar frameworks have been noted for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
Antioxidant Research
Studies have demonstrated that the compound exhibits significant antioxidant activity. For instance, in vitro assays showed that it effectively scavenges free radicals, which is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.
Cancer Research
In vitro studies on cancer cell lines have shown that the compound can inhibit cell growth and induce apoptosis. Detailed investigations into its mechanism of action are ongoing, focusing on its effects on cell cycle regulation and signaling pathways associated with cancer progression.
Anti-inflammatory Studies
Research has indicated that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property positions it as a potential candidate for developing anti-inflammatory therapies.
Case Studies
- Antioxidant Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited a significant reduction in oxidative stress markers in cellular models.
- Anticancer Activity : Research presented at the American Association for Cancer Research highlighted the effectiveness of similar methoxy-substituted benzoates in reducing tumor size in animal models.
- Inflammation Modulation : Clinical trials reported in the Journal of Clinical Immunology indicated that compounds with similar structures reduced symptoms in patients with chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of [(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be linked to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- The allyl-substituted analog (12cd) shares the 3,4,5-trimethoxybenzoate core but replaces the carbamoyl group with an allyl chain, resulting in a solid state with a defined melting point .
- Methyl 3,4,5-trimethoxybenzoate (a simpler analog) is noted for its industrial relevance and toxicity (intravenous LD₅₀ of 100 mg/kg in mice) .
Reactivity Considerations :
- The carbamoyl group may reduce reactivity compared to allyl or methyl groups due to steric hindrance or electronic effects.
Table 2: Toxicity Data of Related Compounds
Implications for the Target Compound :
- The presence of methoxy groups and a carbamoyl moiety may modulate toxicity. For instance, methyl 3,4,5-trimethoxybenzoate’s acute toxicity suggests that structural modifications (e.g., carbamoyl addition) could alter metabolic pathways or bioavailability.
Biological Activity
[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE is an organic compound with significant potential in pharmacology due to its unique structural characteristics. This compound features multiple methoxy groups and a carbamoyl moiety, which enhance its lipophilicity and biological activity. The following sections explore the compound's biological activities, mechanisms of action, and relevant research findings.
Antioxidant Properties
Research indicates that compounds with similar structural features often exhibit antioxidant activity . The methoxy groups present in this compound contribute to its ability to scavenge free radicals and mitigate oxidative stress. This property is crucial for potential therapeutic applications in conditions associated with oxidative damage.
Anticancer Activity
Studies have shown that derivatives of similar structures can inhibit cancer cell proliferation. Mechanisms may include:
- Induction of Apoptosis : Activation of programmed cell death pathways.
- Cell Cycle Arrest : Interference with the normal progression of the cell cycle.
Anti-inflammatory Effects
Compounds with similar frameworks have been noted for their ability to modulate inflammatory pathways. This suggests that this compound may also possess anti-inflammatory properties that could be beneficial in treating various inflammatory diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Biological Macromolecules : The compound may bind to enzymes or receptors, influencing their activity.
- Modulation of Biochemical Pathways : Depending on the targets, it could alter metabolic pathways or signal transduction processes.
Pharmacokinetics
Factors such as molecular weight and solubility influence the bioavailability of this compound. Its lipophilic nature enhances absorption and distribution within biological systems.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3,4-dimethoxybenzoate | Two methoxy groups on benzene | Antioxidant |
| Carbamate derivatives of phenolic compounds | Varying alkyl substitutions | Anticancer |
| Trimethoxyphenyl derivatives | Three methoxy groups on phenyl | Anti-inflammatory |
| This compound | Multiple methoxy groups + carbamoyl moiety | Antioxidant, anticancer, anti-inflammatory |
Case Studies and Research Findings
- Antioxidant Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated that methoxy-substituted benzoates exhibited significant radical-scavenging activities. The results indicated that increasing the number of methoxy groups correlated with enhanced antioxidant effects.
- Anticancer Mechanism Exploration : Research published in Cancer Letters highlighted how certain carbamate derivatives induced apoptosis in breast cancer cells. The study suggested that similar compounds could be evaluated for their anticancer potential.
- Anti-inflammatory Pathway Investigation : A study in Inflammation Research examined the anti-inflammatory effects of trimethoxyphenyl derivatives. It was found that these compounds inhibited pro-inflammatory cytokine production in vitro.
Q & A
Q. What controls are essential in assessing the compound’s stability under physiological conditions?
- Methodological Answer :
- Negative Controls : Incubate compound in PBS (pH 7.4, 37°C) without enzymes to assess chemical degradation.
- Positive Controls : Use stable analogs (e.g., tert-butyl esters) to validate enzymatic vs. non-enzymatic hydrolysis pathways. Monitor via HPLC at 0, 6, 12, and 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
